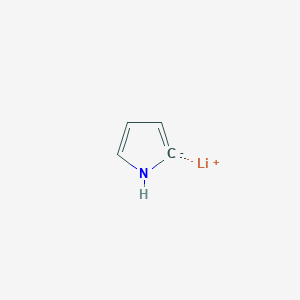
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate is an organic compound with the molecular formula C17H24O8 It is a derivative of ethanetricarboxylic acid, where the ethane backbone is substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate typically involves the esterification of 1-(3,4-dimethoxyphenyl)ethane-1,2-diol with ethanetricarboxylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the 3,4-dimethoxyphenyl group allows it to interact with aromatic amino acids in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Triethyl ethane-1,1,2-tricarboxylate: Similar structure but lacks the 3,4-dimethoxyphenyl group.
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: Precursor in the synthesis of the target compound.
Uniqueness
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate is unique due to the presence of both the ester and the 3,4-dimethoxyphenyl groups
Properties
CAS No. |
64330-74-1 |
|---|---|
Molecular Formula |
C19H26O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C19H26O8/c1-6-25-16(20)12-19(17(21)26-7-2,18(22)27-8-3)13-9-10-14(23-4)15(11-13)24-5/h9-11H,6-8,12H2,1-5H3 |
InChI Key |
VOLLBRQEHOGAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

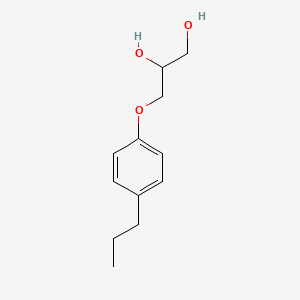
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
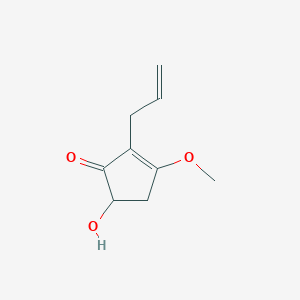
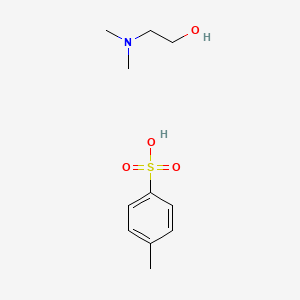
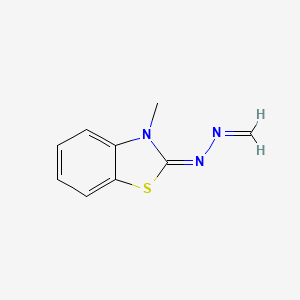
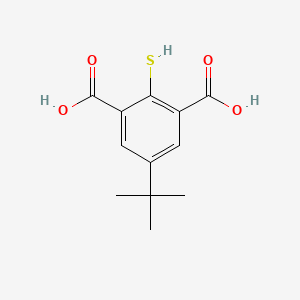
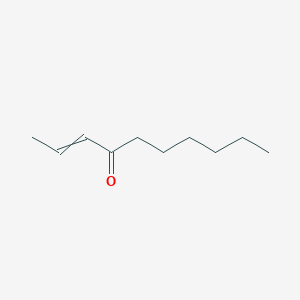
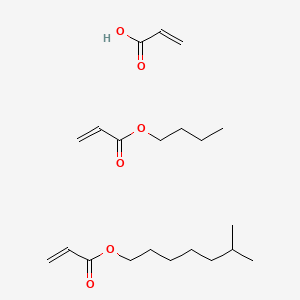
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)
